COX-2 Selectivity: Bromfenac Exhibits a 32-Fold Preference for COX-2 over COX-1, Distinct from Ketorolac
In a direct head-to-head comparison, bromfenac demonstrated a 32-fold selectivity for COX-2 (IC50 = 6.6 nM) over COX-1 (IC50 = 210 nM). This contrasts sharply with ketorolac, which was 6-fold selective for COX-1 (IC50 = 20 nM) over COX-2 (IC50 = 120 nM) [1]. While bromfenac's absolute COX-2 potency (IC50 = 7.45 nM) is higher than that of diclofenac (IC50 = 30.7 nM) and amfenac (IC50 = 20.4 nM), its selectivity profile (COX-2/COX-1 ratio of 1.3) is similar to amfenac but distinct from diclofenac (ratio of 0.55) [2]. Amfenac has been shown to have greater COX-2 inhibitory potency than bromfenac in one study [3].
| Evidence Dimension | COX-2 selectivity (COX-2/COX-1 IC50 ratio) |
|---|---|
| Target Compound Data | Ratio: 32 (COX-2 IC50 = 6.6 nM, COX-1 IC50 = 210 nM) |
| Comparator Or Baseline | Ketorolac: Ratio: 0.17 (COX-1 IC50 = 20 nM, COX-2 IC50 = 120 nM) |
| Quantified Difference | Bromfenac is 32-fold COX-2 selective; Ketorolac is 6-fold COX-1 selective |
| Conditions | In vitro measurement of prostaglandin E2 (PGE2) production following incubation with human recombinant COX-1 or COX-2 and arachidonic acid. |
Why This Matters
Selectivity for COX-2 is theoretically linked to reduced inhibition of gastroprotective prostaglandins (COX-1 mediated) when systemic absorption occurs, though the clinical relevance for topical ophthalmic use remains debated. The data provides a clear, quantifiable biochemical distinction for comparative pharmacology.
- [1] Waterbury LD, Silliman D, Jolas T. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium. Curr Med Res Opin. 2006;22(6):1133-1140. View Source
- [2] Kida T, Kozai S, Takahashi H, et al. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits. PLoS ONE. 2014;9(5):e96481. View Source
- [3] Walters T, Raizman M, Ernest P, Gayton J, Lehmann R. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. J Cataract Refract Surg. 2007;33(9):1539-1545. View Source
